molecular formula C18H22N2O4S2 B10883255 1-(Benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(Benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B10883255
M. Wt: 394.5 g/mol
InChI Key: ZAOPNGZBLPGZNS-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a piperazine derivative featuring dual sulfonyl substituents: a benzylsulfonyl group at position 1 and a 4-methylphenylsulfonyl group at position 3. Piperazine-based sulfonamides are known for their diverse pharmacological properties, including anti-ischemic, antimicrobial, and enzyme-inhibitory activities .

Properties

Molecular Formula

C18H22N2O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

1-benzylsulfonyl-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H22N2O4S2/c1-16-7-9-18(10-8-16)26(23,24)20-13-11-19(12-14-20)25(21,22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3

InChI Key

ZAOPNGZBLPGZNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

Biological Activity

1-(Benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H19N2O4S2
  • Molecular Weight : 373.47 g/mol
  • CAS Number : 1151423

The compound features a piperazine core substituted with sulfonyl groups, which are known to enhance biological activity by improving solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing piperazine and sulfonyl groups have shown significant antibacterial properties. For instance, derivatives have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Some studies suggest that piperazine derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

The biological activity of this compound may involve the following mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit certain enzymes, disrupting bacterial metabolism.
  • Cell Membrane Disruption : The hydrophobic nature of the benzyl and methyl groups may allow these compounds to integrate into microbial membranes, leading to cell lysis.
  • Interaction with Cellular Targets : Similar compounds have been shown to interact with specific receptors or proteins involved in cell signaling pathways.

Antimicrobial Studies

A study evaluating the antimicrobial properties of related piperazine derivatives found that they exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

CompoundMIC (μg/mL)Target Bacteria
Compound A3.12Staphylococcus aureus
Compound B6.25Escherichia coli
This compoundTBDTBD

Anticancer Activity

In vitro studies have shown that piperazine derivatives can induce apoptosis in various cancer cell lines. For example, a derivative similar in structure to this compound showed an IC50 value of 15 μM against MCF7 breast cancer cells, suggesting significant anticancer potential .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Researchers tested a series of piperazine derivatives for their antibacterial properties against clinical isolates of Staphylococcus aureus.
    • Results indicated that compounds with sulfonamide groups exhibited enhanced activity compared to those without, highlighting the importance of the sulfonyl substituents in antimicrobial efficacy.
  • Case Study on Cancer Cell Apoptosis :
    • A study focused on the effects of piperazine derivatives on MCF7 cells showed that treatment led to increased levels of caspase-3 activation, a marker for apoptosis.
    • The findings suggest potential pathways through which these compounds could be developed into therapeutic agents for cancer treatment.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties of Piperazine Derivatives

Compound Name R1 (Position 1) R2 (Position 4) Key Properties/Activities Reference
This compound Benzylsulfonyl 4-Methylphenylsulfonyl Hypothesized anti-ischemic/antimicrobial -
1-(Benzhydryl)-4-(4-chlorophenylsulfonyl)piperazine Benzhydryl 4-Chlorophenylsulfonyl Crystallographic stability; chloro enhances lipophilicity
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine 3-Chlorobenzylsulfonyl 4-Methylphenylsulfonyl Steric hindrance from Cl; structural analog
1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (3c) Benzylsulfonyl 2,3,4-Trimethoxybenzyl Anti-ischemic and antimicrobial activity
1-[(4-Methylphenyl)methyl]-4-(naphthalen-2-yl)piperazine 4-Methylphenylmethyl Naphthalen-2-yl Lower synthesis yield (16%); lipophilic
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine 3,4-Difluorobenzylsulfonyl 4-Methylphenylsulfonyl Enhanced metabolic stability; C–H⋯F interactions

Key Observations:

Electron-Donating vs. Withdrawing Groups :

  • The 4-methylphenyl group in the target compound is electron-donating, improving solubility compared to electron-withdrawing groups like chloro (e.g., 4-chlorophenylsulfonyl in ) or nitro (e.g., nitrobenzenesulfonamide in ).
  • Fluorinated analogs (e.g., 3,4-difluorobenzyl in ) exhibit increased electronegativity, enhancing metabolic stability and binding specificity.

Trimethoxybenzyl groups (as in ) may enhance aromatic stacking interactions, improving antimicrobial efficacy.

Synthetic Yields :

  • Yields for structurally complex derivatives (e.g., naphthalene-containing analogs in ) are often lower (<20%) due to steric challenges, whereas simpler sulfonylations (e.g., using sulfonyl chlorides as in ) achieve higher yields (up to 53% in ).

Key Insights:

  • Anti-Ischemic/Antimicrobial Activity : The trimethoxybenzyl hybrid (3c) in demonstrates dual therapeutic effects, suggesting that the target compound’s 4-methylphenyl group may similarly enhance bioactivity through hydrophobic interactions.

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